molecular formula C10H8F3N B13011043 1-(2-(Trifluoromethyl)phenyl)prop-2-yn-1-amine

1-(2-(Trifluoromethyl)phenyl)prop-2-yn-1-amine

Cat. No.: B13011043
M. Wt: 199.17 g/mol
InChI Key: GFKBXIDUACSNES-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)phenyl)prop-2-yn-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety

Preparation Methods

The synthesis of 1-(2-(Trifluoromethyl)phenyl)prop-2-yn-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and propargylamine.

    Synthetic Route: The key step involves the condensation of 2-(trifluoromethyl)benzaldehyde with propargylamine under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-(Trifluoromethyl)phenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-(Trifluoromethyl)phenyl)prop-2-yn-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including depression and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-(2-(Trifluoromethyl)phenyl)prop-2-yn-1-amine can be compared with other similar compounds, such as:

    1-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-amine: This compound has a similar structure but with the trifluoromethyl group at the 3-position of the phenyl ring, which may result in different chemical and biological properties.

    1-(2-(Trifluoromethyl)phenyl)prop-2-yn-1-ol: The presence of a hydroxyl group instead of an amine group can significantly alter the compound’s reactivity and applications.

    N-(3-((3-(Trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: This compound contains a selenium atom and a benzamide moiety, which may confer unique pharmacological properties.

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine

InChI

InChI=1S/C10H8F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h1,3-6,9H,14H2

InChI Key

GFKBXIDUACSNES-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

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